molecular formula C8H5BrN2O B13519119 4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one

4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one

Cat. No.: B13519119
M. Wt: 225.04 g/mol
InChI Key: OGRZHFWNLNRXGT-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and a dihydro-1,6-naphthyridin-2-one core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one typically involves the bromination of 1,2-dihydro-1,6-naphthyridin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine derivatives or reduction to yield dihydro derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes and proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1,2-dihydro-1,6-naphthyridin-2-one is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. This compound’s diverse reactivity and biological activities make it a valuable scaffold in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

4-bromo-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C8H5BrN2O/c9-6-3-8(12)11-7-1-2-10-4-5(6)7/h1-4H,(H,11,12)

InChI Key

OGRZHFWNLNRXGT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1NC(=O)C=C2Br

Origin of Product

United States

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